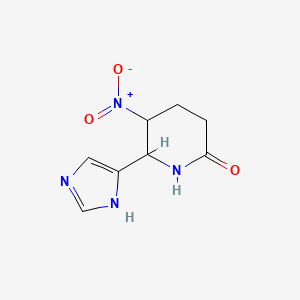![molecular formula C10H14ClNO B6600605 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride CAS No. 1803562-52-8](/img/structure/B6600605.png)
1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride, also known as 4-Amino-3-methylphenyl propan-1-one hydrochloride or AMPPCH, is a widely used chemical compound. It is a colorless crystalline solid that is soluble in water and has a melting point of 140-141°C. The compound is widely used in scientific research due to its versatile properties, including its ability to act as an inhibitor, an agonist, and a modulator.
Mechanism of Action
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride acts as an inhibitor, an agonist, and a modulator in various scientific studies. As an inhibitor, the compound binds to enzymes and prevents them from catalyzing reactions. As an agonist, the compound binds to receptors and activates them, leading to a response. As a modulator, the compound binds to proteins and modulates their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride depend on its mechanism of action. As an inhibitor, it can inhibit the activity of enzymes, leading to a decrease in the production of certain compounds. As an agonist, it can activate receptors, leading to an increase in the production of certain compounds. As a modulator, it can modulate the activity of proteins, leading to changes in the production of certain compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride in laboratory experiments include its availability, its low cost, and its versatility. It is also relatively easy to synthesize, making it an ideal compound for laboratory experiments. The main limitation of using this compound in laboratory experiments is its toxicity. It is important to use the compound in a well-ventilated area and to avoid contact with skin or eyes.
Future Directions
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride has many potential future applications. It could be used to study the effects of various compounds on the activity of enzymes and receptors, as well as the effects of various compounds on the activity of other proteins. It could also be used to study the effects of various compounds on the production of certain compounds. Additionally, it could be used to study the effects of various compounds on the structure and function of proteins. Finally, it could be used to study the effects of various compounds on the development and progression of diseases.
Synthesis Methods
The most common method for producing 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride is through the reaction of 4-aminomethyl phenyl propan-1-one with hydrochloric acid. This reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a colorless crystalline solid that is soluble in water and has a melting point of 140-141°C.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride is a widely used compound in scientific research due to its versatility. It has been used as an inhibitor, an agonist, and a modulator in various studies. It has been used to study the effects of various compounds on the activity of enzymes, as well as to study the effects of various compounds on the activity of receptors. It has also been used to study the effects of various compounds on the activity of other proteins.
properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRUDNJKIWUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
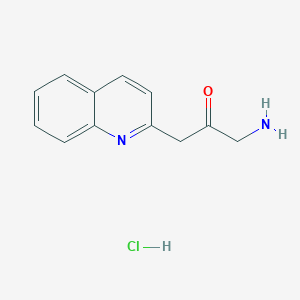
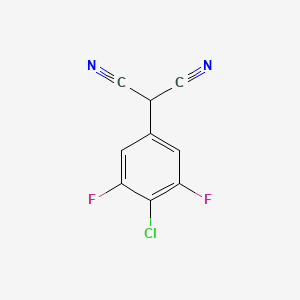
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
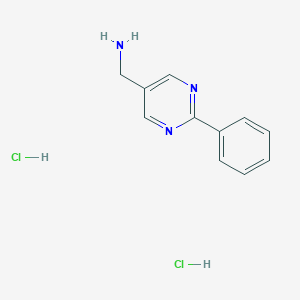


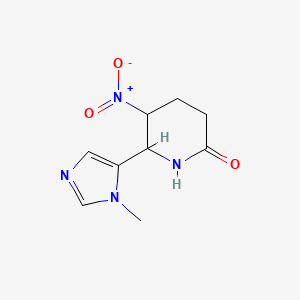
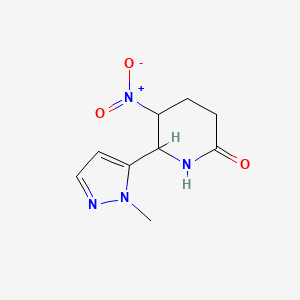
![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)


